molecular formula C18H19NO4 B1344338 4'-(Boc-amino)-biphenyl-4-carboxylic acid CAS No. 222986-59-6

4'-(Boc-amino)-biphenyl-4-carboxylic acid

Cat. No. B1344338
CAS RN: 222986-59-6
M. Wt: 313.3 g/mol
InChI Key: MPYIQVSAEHFQHB-UHFFFAOYSA-N
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Description

4’-(Boc-amino)-biphenyl-4-carboxylic acid is a chemical compound that is used in laboratory settings . It is also known as 4-(N-BOC-amino)phenylboronic acid . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It is used to protect amine groups during peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be analyzed using various techniques such as NMR spectroscopy . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be determined using various analytical techniques . For example, its molecular formula is C12H21NO4 .

Scientific Research Applications

Amino Group Protection

The compound is used in the protection of amino groups in organic synthesis . The amino group is reactive and easily oxidized, and compounds with amino groups are sensitive to reactions such as oxidation and substitution . To keep the amino group unchanged when other functional groups in the molecule react, it is usually necessary to protect the amino group with a group that is easy to remove . The BOC group in this compound serves this purpose.

Peptide Synthesis

The compound is used in the solid-phase synthesis of peptides . The BOC group in the compound protects the amine during the synthesis process . This protection is crucial as it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide .

Production of Carbamic Acid Derivatives

The compound is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvent dimethylformamide, CH2Cl2 .

Stability in Synthetic Reactions

The compound is stable to alkali hydrolysis, hydrazinolysis, catalytic hydrogenolysis, and many nucleophiles . This stability makes it a valuable compound in various synthetic reactions where these conditions are present .

Crystallization

The compound is easy to crystallize . This property is beneficial in the purification steps of many synthetic processes .

Green and Eco-friendly Synthesis

The compound can be used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is reported to occur in catalyst and solvent-free media under mild reaction conditions .

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .

Biochemical Pathways

It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .

Result of Action

The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .

Action Environment

The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

Recent research has focused on developing more efficient and sustainable methods for Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium and catalyst for the deprotection of a wide variety of N-Boc derivatives .

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYIQVSAEHFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627667
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222986-59-6
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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